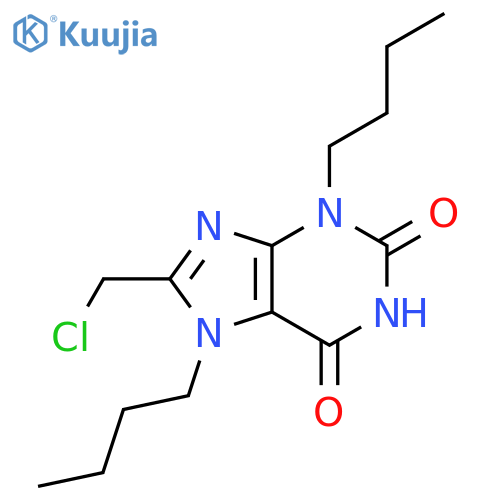Cas no 848658-86-6 (3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

848658-86-6 structure
商品名:3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS番号:848658-86-6
MF:C14H21ClN4O2
メガワット:312.795141935349
CID:5232599
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 1H-Purine-2,6-dione, 3,7-dibutyl-8-(chloromethyl)-3,7-dihydro-
- 3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
-
- インチ: 1S/C14H21ClN4O2/c1-3-5-7-18-10(9-15)16-12-11(18)13(20)17-14(21)19(12)8-6-4-2/h3-9H2,1-2H3,(H,17,20,21)
- InChIKey: DHKXEKFKILYXDM-UHFFFAOYSA-N
- ほほえんだ: N1(CCCC)C2=C(N(CCCC)C(=O)NC2=O)N=C1CCl
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-14095-0.25g |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 0.25g |
$142.0 | 2023-02-09 | ||
| Enamine | EN300-14095-0.05g |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 0.05g |
$66.0 | 2023-02-09 | ||
| Enamine | EN300-14095-1.0g |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 1.0g |
$371.0 | 2023-02-09 | ||
| Enamine | EN300-14095-100mg |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 100mg |
$98.0 | 2023-09-30 | ||
| Enamine | EN300-14095-1000mg |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 1000mg |
$371.0 | 2023-09-30 | ||
| Enamine | EN300-14095-5000mg |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 5000mg |
$1075.0 | 2023-09-30 | ||
| Enamine | EN300-14095-0.1g |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 0.1g |
$98.0 | 2023-02-09 | ||
| Enamine | EN300-14095-5.0g |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 5.0g |
$1074.0 | 2023-02-09 | ||
| Enamine | EN300-14095-500mg |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 500mg |
$271.0 | 2023-09-30 | ||
| Enamine | EN300-14095-0.5g |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 0.5g |
$271.0 | 2023-02-09 |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
848658-86-6 (3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
